2,5-Dihydroxy-3-methoxybenzaldehyde

Descripción general

Descripción

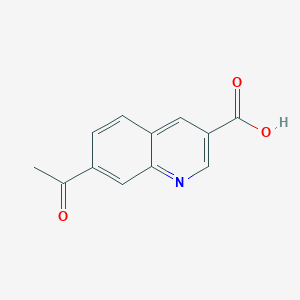

2,5-Dihydroxy-3-methoxybenzaldehyde is a compound that can be synthesized through various chemical reactions. It is characterized by the presence of two hydroxyl groups and one methoxy group attached to a benzaldehyde structure. The compound's properties and reactivity are influenced by these functional groups.

Synthesis Analysis

The synthesis of derivatives related to this compound has been explored in several studies. For instance, a regioselective reductive alkylation method has been used to replace a methoxy group in 3,4,5-trimethoxybenzaldehyde dimethyl acetal, leading to the synthesis of 2,5-dialkyl-1,3-dimethoxybenzenes . Another study describes the synthesis of a benzopyran derivative from 2,4-dihydroxybenzaldehyde, which is structurally related to this compound . Additionally, an isotopically labeled version of a similar compound, [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, was synthesized for molecular imaging purposes .

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been investigated using various spectroscopic techniques. For example, the structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes was elucidated using FT-IR, UV-Vis, NMR, and X-ray crystallography . Similarly, the structure of a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde was determined by X-ray analysis .

Chemical Reactions Analysis

The reactivity of compounds similar to this compound has been studied in the context of their potential biological activity. For instance, nitro derivatives of dihydroxy- and hydroxymethoxybenzaldehyde were synthesized and tested as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . The study found that the position of the nitro group relative to the hydroxyl groups significantly affects the inhibitory activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their functional groups. Spectroscopic studies provide insights into the electronic structure and bonding of these compounds. For example, the spectroscopic properties of a compound derived from 2-hydroxy-3-methoxybenzaldehyde were characterized using IR, NMR, and UV-visible spectroscopy . The acidity of related compounds in non-aqueous solvents was also investigated through potentiometric titrations, revealing the effects of solvent and molecular structure on acidity .

Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity

- Synthesis of Chalcone Derivatives: Researchers synthesized derivatives such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxyhalcone, starting from vanillin. These compounds were then tested for their antioxidant activities using the DPPH method, revealing their potential in antioxidant applications (Rijal, Haryadi, & Anwar, 2022).

Isotopically Labelled Probes

- Synthesis of Isotopically Labelled Probes: The compound has been used in the synthesis of isotopically labelled probes like [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. These probes are important in molecular imaging and studying biologically relevant molecules (Collins, Paley, Tozer, & Jones, 2016).

Carcinogenic Metabolite Synthesis

- Synthesis of Carcinogenic Metabolites: This compound has been used in the synthesis of trans-3,4-dihydroxy-3,4-dihydrophenanthro[3,2-b][1]benzothiophene, a potentially carcinogenic metabolite. Such studies are crucial for understanding the metabolic pathways of environmental carcinogens (Kumar, 2001).

Plant-Based Studies

- Methoxybenzaldehydes in Plants: Research on methoxybenzaldehydes, including 2,5-Dihydroxy-3-methoxybenzaldehyde, in plants has focused on their natural resources, isolation, applications, and biosynthesis. These compounds have roles in flavoring ingredients and exhibit significant medicinal properties (Kundu & Mitra, 2016).

DNA Intercalators Precursors

- Benzo-Substituted Phthalazines Synthesis: The compound is used in the synthesis of phthalazines, potential precursors to DNA intercalators. This application is significant in the field of medicinal chemistry (Tsoungas & Searcey, 2001).

Knoevenagel Reaction

- Knoevenagel Reaction Study: The compound is involved in reactions like the Knoevenagel reaction with ethyl cyanoacetate, demonstrating its utility in organic synthesis (Yasuda & Midorikawa, 1966).

Safety and Hazards

Propiedades

IUPAC Name |

2,5-dihydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDILUGQARSBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427748 | |

| Record name | Benzaldehyde, 2,5-dihydroxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2179-22-8 | |

| Record name | Benzaldehyde, 2,5-dihydroxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one](/img/structure/B3032469.png)

![6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B3032471.png)

![Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate](/img/structure/B3032472.png)

![5-Cyclopropyl-1-(3,5-dichloro-pyridin-4-yl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B3032475.png)